N'-(3-furylmethylene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Overview
Description
N'-(3-furylmethylene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, also known as FMSPC, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of N'-(3-furylmethylene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, potentially leading to drug-drug interactions.
Advantages and Limitations for Lab Experiments
One advantage of N'-(3-furylmethylene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound is relatively easy to synthesize and can be purified using standard methods. However, one limitation of this compound is its potential for drug-drug interactions, which could complicate its use in combination therapy with other drugs.
Future Directions
There are several potential future directions for research on N'-(3-furylmethylene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for drug-drug interactions. Finally, studies are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
N'-(3-furylmethylene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(17,18)15-5-2-3-11(8-15)12(16)14-13-7-10-4-6-19-9-10/h4,6-7,9,11H,2-3,5,8H2,1H3,(H,14,16)/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPNWIMRWVNPJW-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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